2-Hydroxyestradiol
Overview
Description
Mechanism of Action
Target of Action
2-Hydroxyestradiol is an endogenous steroid, catechol estrogen, and metabolite of estradiol . It primarily targets the estrogen receptors (ERs) ERα and ERβ . It has approximately 7% and 11% of the affinity of estradiol at the ERα and ERβ, respectively . It also interacts with the adenylate cyclase in Arthrospira platensis .
Mode of Action
This compound binds to the estrogen receptors, but it dissociates from the estrogen receptors more rapidly than estradiol does . This compound is only very weakly estrogenic and is able to antagonize the estrogenic effects of estradiol . This indicates that its intrinsic activity at the estrogen receptor is less than that of estradiol, hence it possesses the profile of a selective estrogen receptor modulator .
Biochemical Pathways
The transformation of estradiol to this compound is a major metabolic pathway of estradiol in the liver CYP1A2 and CYP3A4 are the major enzymes catalyzing the 2-hydroxylation of estradiol . Conversion of estradiol into this compound has also been detected in the uterus, breast, kidney, brain, and pituitary gland, as well as the placenta .
Pharmacokinetics
It is known that circulating levels of this compound and levels of this compound in various tissues are very low . This may be due to rapid conjugation (O-methylation, glucuronidation, sulfonation) of this compound followed by urinary excretion .
Result of Action
This compound possesses antioxidant effects and reacts with DNA to form stable adducts, exerting genotoxicity . It shows estrogenic activity in human breast cancer cells . In addition to its activity at the nuclear ERs, this compound is an antagonist of the G protein-coupled estrogen receptor (GPER) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be decreased when combined with certain substances such as Entacapone, Opicapone, Testosterone propionate, and Tolcapone
Biochemical Analysis
Biochemical Properties
2-Hydroxyestradiol interacts with several enzymes, proteins, and other biomolecules. The major enzymes catalyzing the 2-hydroxylation of estradiol, transforming it into this compound, are CYP1A2 and CYP3A4 . This transformation is a major metabolic pathway of estradiol in the liver . It also has approximately 7% and 11% of the affinity of estradiol at the estrogen receptors (ERs) ERα and ERβ, respectively .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It shows estrogenic activity in human breast cancer cells . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to estrogen receptors but with markedly lower affinity . This metabolite has several physiological consequences: the ability to influence intracellular signalling, adenohypophyseal hormone secretion, radical and quinone formation, and inhibition of tumor formation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Adequate levels of this compound have been shown to be a marker for breast health . Elevated levels can be due to high endogenous estradiol as well as exogenous exposure or supplementation of estrone and/or estradiol .
Metabolic Pathways
This compound is involved in several metabolic pathways. The transformation of estradiol to this compound is a major metabolic pathway of estradiol in the liver . CYP1A2 and CYP3A4 are the major enzymes catalyzing this transformation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-17beta-estradiol typically involves the hydroxylation of 17beta-estradiol. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of 2-hydroxy-17beta-estradiol may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-17beta-estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, 17beta-estradiol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can regenerate 17beta-estradiol. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-hydroxy-17beta-estradiol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-hydroxy-17beta-estradiol include:
17beta-estradiol: The parent compound with similar estrogenic activity.
Estrone: Another estrogenic compound with different metabolic and biological properties.
Estriol: A positional isomer of estradiol with distinct physiological roles.
Uniqueness
2-hydroxy-17beta-estradiol is unique due to its additional hydroxy group at position 2, which imparts different chemical and biological properties compared to its parent compound and other similar estrogens . This structural difference allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILDHNKDVHLEQB-XSSYPUMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022372 | |
Record name | 2-Hydroxy-estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
362-05-0 | |
Record name | 2-Hydroxyestradiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyestradiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Hydroxyestradiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyestradiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYU2L67YUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 - 191 °C | |
Record name | 2-Hydroxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxyestradiol differ from 17β-estradiol in terms of its effects on cell growth?
A1: While both 17β-estradiol and this compound can influence cell growth, they often demonstrate opposing effects. 17β-estradiol, the primary female sex hormone, can stimulate the growth of certain cell types, including breast and uterine cells. In contrast, this compound frequently exhibits antimitogenic effects, inhibiting the growth of various cell types, such as vascular smooth muscle cells [, , , , , , ] and glomerular mesangial cells [, , , ]. This difference in activity highlights the distinct biological roles these closely related compounds play.
Q2: What role does methylation play in the biological activity of this compound?
A2: Methylation of this compound by the enzyme catechol-O-methyltransferase (COMT) converts it into 2-methoxyestradiol. This metabolic step is crucial because 2-methoxyestradiol exhibits more potent antimitogenic and antiangiogenic properties compared to its precursor, this compound [, , , , , , , , , ].
Q3: Can catecholamines influence the antimitogenic effects of this compound?
A3: Yes, catecholamines such as norepinephrine and epinephrine can significantly reduce the antimitogenic effects of this compound [, , , ]. This is because catecholamines compete with this compound for COMT, the enzyme responsible for its conversion to the more potent 2-methoxyestradiol. By inhibiting COMT activity, catecholamines effectively reduce the formation of 2-methoxyestradiol, thereby diminishing the overall antimitogenic effect [, , , ].
Q4: How does this compound affect nitric oxide synthesis in glomerular endothelial cells?
A4: Unlike 17β-estradiol, which induces nitric oxide synthesis, this compound does not directly affect nitric oxide production in glomerular endothelial cells []. This suggests that the mechanisms by which 17β-estradiol and this compound provide cardiovascular and renal protection may differ.
Q5: What is the role of the estrogen receptor in mediating the effects of this compound?
A5: Research indicates that this compound and its metabolite, 2-methoxyestradiol, can exert antimitogenic effects independent of the estrogen receptor [, , , , , ]. This contrasts with the actions of 17β-estradiol, which largely relies on estrogen receptor activation. This distinction highlights a unique aspect of this compound and its potential for therapeutic applications in estrogen receptor-negative conditions.
Q6: Does this compound influence endothelin-1 synthesis?
A6: Yes, this compound, similar to 17β-estradiol, can inhibit endothelin-1 synthesis. This inhibition occurs through an estrogen receptor-independent mechanism, potentially involving the suppression of mitogen-activated protein kinase (MAPK) activity []. This effect on endothelin-1 production may contribute to the cardiovascular protective benefits associated with this compound.
Q7: How does this compound impact the renin-angiotensin system?
A7: Studies in rats show that this compound can increase plasma renin concentration (PRC) and plasma renin activity (PRA), although it is less effective than 17β-estradiol in increasing plasma renin substrate (PRS) []. These findings suggest that this compound may influence the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.
Q8: What are the implications of the different metabolic pathways of 2-fluoroestradiol and 4-fluoroestradiol in hamster carcinogenesis?
A8: Studies using fluorinated estradiol analogs have provided insights into the relationship between estradiol metabolism and carcinogenesis. 2-Fluoroestradiol, which is readily converted to 2-fluoro-4-hydroxyestradiol and subsequently methylated, exhibits low carcinogenic potential in hamsters. In contrast, 4-fluoroestradiol, metabolized to 2- and 4-hydroxylated metabolites that are less efficiently methylated, demonstrates carcinogenic activity. These findings support the hypothesis that catechol metabolites of estrogens, particularly those that are less efficiently metabolized and cleared, may contribute to estrogen-induced carcinogenesis [].
Q9: What is the molecular formula and molecular weight of this compound?
A9: The molecular formula of this compound is C18H24O3, and its molecular weight is 288.38 g/mol.
Q10: How does the structure of this compound relate to its activity?
A10: The addition of the hydroxyl group at the 2-position of the estradiol molecule significantly alters its activity profile. This structural modification reduces its estrogenic potency while conferring antioxidant properties and the ability to inhibit cell growth through mechanisms distinct from those of 17β-estradiol [, , , ].
Q11: How does the stereochemistry at the 17-position impact the biological activity of this compound?
A11: The 17β isomer of this compound exhibits estrogenic activity, albeit weaker than 17β-estradiol. In contrast, the 17α isomer lacks estrogenic properties but can still inhibit the preovulatory luteinizing hormone (LH) surge []. This difference in activity highlights the importance of stereochemistry in determining the biological effects of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.